1-butyl-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a butyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Chlorobenzyl Moiety: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-butyl-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-(4-chlorobenzyl)-1H-benzimidazol-2-amine
- 1-butyl-N-(2-chlorobenzyl)-1H-tetraazol-5-amine
Uniqueness
1-butyl-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H21ClN2O2 |
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Molecular Weight |
308.80 g/mol |
IUPAC Name |
1-butyl-N-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-2-3-8-19-11-13(9-15(19)20)16(21)18-10-12-4-6-14(17)7-5-12/h4-7,13H,2-3,8-11H2,1H3,(H,18,21) |
InChI Key |
UZVXVAIYRMAPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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